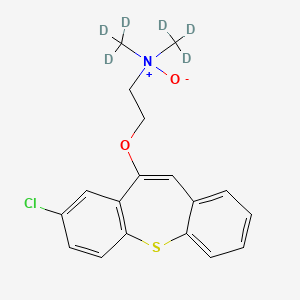
Zotepine-d6 N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zotepine-d6 N-Oxide is a deuterated derivative of Zotepine, an atypical antipsychotic drug. Zotepine itself is known for its high affinity for dopamine and serotonin receptors, making it effective in the treatment of schizophrenia and other psychiatric disorders . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Zotepine.
Métodos De Preparación
The synthesis of Zotepine-d6 N-Oxide involves several steps:
Cyclization: The process begins with sulfo-phenylacetic acid as a raw material.
Condensation: The intermediate thia-heptanone undergoes a condensation reaction with chloroethyl dimethylamine in the presence of methyl isobutyl ketone as a solvent. This results in the formation of Zotepine.
Deuteration and Oxidation:
Análisis De Reacciones Químicas
Zotepine-d6 N-Oxide undergoes various chemical reactions, including:
Oxidation: Zotepine can be oxidized to form Zotepine N-Oxide.
Reduction: The compound can be reduced back to Zotepine under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly involving its chlorine atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically Zotepine and its various oxidized or reduced forms .
Aplicaciones Científicas De Investigación
Zotepine-d6 N-Oxide has several applications in scientific research:
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of Zotepine in the body.
Metabolic Pathways: Researchers use this compound to investigate the metabolic pathways and identify the metabolites of Zotepine.
Drug Development: The compound is valuable in the development of new antipsychotic drugs and in understanding the mechanisms of existing ones.
Mecanismo De Acción
Zotepine-d6 N-Oxide exerts its effects primarily through its interaction with dopamine and serotonin receptors. It acts as a dopamine antagonist with a high affinity for D1 and D2 receptors. Additionally, it shows strong antagonism for several serotonin receptors, including 5-HT2a, 5-HT2c, 5-HT6, and 5-HT7 . These interactions inhibit the reuptake of noradrenaline and serotonin, contributing to its antipsychotic effects .
Comparación Con Compuestos Similares
Zotepine-d6 N-Oxide can be compared with other similar compounds such as:
Norzotepine: A major metabolite of Zotepine, known for its potent inhibition of norepinephrine reuptake.
Clozapine: Another atypical antipsychotic with a similar mechanism of action but different receptor affinity profiles.
Olanzapine: Similar to Zotepine in its dopamine and serotonin receptor antagonism but with different pharmacokinetic properties.
This compound is unique due to its deuterated nature, which makes it particularly useful in metabolic studies and pharmacokinetic research.
Propiedades
Fórmula molecular |
C18H18ClNO2S |
|---|---|
Peso molecular |
353.9 g/mol |
Nombre IUPAC |
2-(3-chlorobenzo[b][1]benzothiepin-5-yl)oxy-N,N-bis(trideuteriomethyl)ethanamine oxide |
InChI |
InChI=1S/C18H18ClNO2S/c1-20(2,21)9-10-22-16-11-13-5-3-4-6-17(13)23-18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3/i1D3,2D3 |
Clave InChI |
IZIOJMRQCYPVQW-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[N+](CCOC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl)(C([2H])([2H])[2H])[O-] |
SMILES canónico |
C[N+](C)(CCOC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one](/img/structure/B15144598.png)
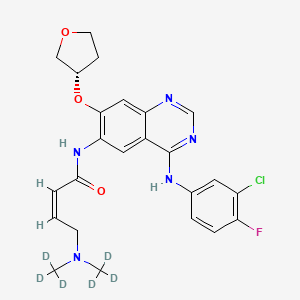


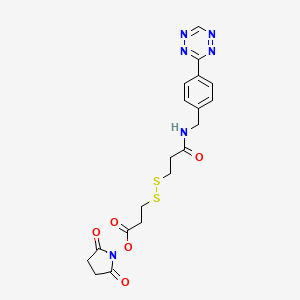



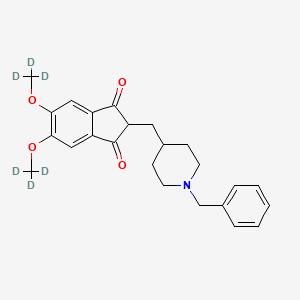
![oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B15144652.png)
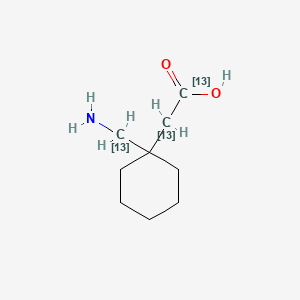


![(4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B15144685.png)
